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Abstract

1-Chloro-3,3,3-trifluoroacetone (CAS No. 431-37-8) is a halogenated ketone of significant
interest in synthetic chemistry. Its unique molecular architecture, featuring a highly electrophilic
carbonyl group flanked by a trifluoromethyl group and a chloromethyl group, renders it a
versatile building block for introducing the valuable trifluoromethyl moiety into complex
molecules. This guide provides a comprehensive overview of its physicochemical properties,
spectral characteristics, synthesis, reactivity, and applications, with a focus on its utility in the
development of pharmaceuticals and agrochemicals. Safety protocols for handling and
disposal are also detailed to ensure its responsible use in a laboratory setting.

Compound Identification and Core Physicochemical
Properties

1-Chloro-3,3,3-trifluoroacetone, also known by its IUPAC name 3-chloro-1,1,1-
trifluoropropan-2-one, is a colorless liquid at room temperature.[1] The presence of both
chlorine and fluorine imparts unique properties to the molecule, influencing its reactivity, boiling
point, and density. The strong electron-withdrawing nature of the trifluoromethyl group makes
the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
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Key Identifiers and Properties

All quantitative data for 1-Chloro-3,3,3-trifluoroacetone are summarized in the table below for
ease of reference.

Property Value Source(s)

3-chloro-1,1,1-trifluoropropan-

IUPAC Name o -one [2]
CAS Number 431-37-8 [1][3]
Molecular Formula CsH2CIFs0 [31[4]
Molecular Weight 146.50 g/mol [3114]
Appearance Clear, colorless liquid [1]
Boiling Point 71-72 °C [1][5]
Density 1.45 g/cm3 [11[5]
Refractive Index (n2°/D) 1.3445 [1]
Flash Point 50 °C (122 °F) [1]
InChl Key OONJVQFMOZAXOI- 2]

UHFFFAOYSA-N

Solubility Profile

While specific quantitative solubility data is not extensively published, the molecular structure
allows for expert-based predictions.

o Water: Expected to be sparingly soluble due to its polar ketone functionality, but its
halogenated hydrocarbon character limits extensive hydrogen bonding.

o Organic Solvents: Expected to be miscible with a wide range of common organic solvents,
including ethers (diethyl ether, THF), ketones (acetone), chlorinated solvents
(dichloromethane, chloroform), and aromatic hydrocarbons (toluene).
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Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-Chloro-3,3,3-
trifluoroacetone. Although a complete set of publicly available spectra is scarce, the expected
spectral features can be reliably predicted based on its structure and data from analogous
compounds.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong carbonyl (C=0) stretching absorption. Due to
the powerful inductive electron-withdrawing effect of both the adjacent trifluoromethyl (-CF3)
and chloromethyl (-CH2Cl) groups, this C=0 bond is strengthened and its stretching frequency
is shifted to a significantly higher wavenumber.

C=0 Stretch: Expected in the range of 1760-1780 cm~1. This is higher than that of a simple
aliphatic ketone (typically 1715 cm~1).

o C-F Stretches: Strong, multiple absorptions are expected in the region of 1100-1300 cm~1,
e C-CI Stretch: A medium to strong absorption is expected around 700-800 cm~1.

e C-H Stretches: Weak to medium absorptions from the -CHz- group are expected just below
3000 cm~1.

An FTIR spectrum is noted as available in the SpectraBase database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation.
e 'H NMR: A single resonance is expected.
o Signal: A singlet (s).

o Expected Chemical Shift (d): Approximately 4.3-4.5 ppm. The protons of the chloromethyl
group (-CHzCl) are deshielded by the adjacent chlorine atom and the highly electron-
negative trifluoroacetyl group.
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e 13C NMR: Three distinct carbon signals are expected.

o C=0 (Carbonyl): Expected around 188-192 ppm. The signal will appear as a quartet (q)
due to coupling with the three fluorine atoms (JCF = 35 Hz).

o -CFs (Trifluoromethyl): Expected around 115-118 ppm. This signal will also be a quartet
(q) with a large one-bond coupling constant (*JCF = 290 Hz).

o -CH2Cl (Chloromethyl): Expected around 46-50 ppm.
o 19F NMR: A single resonance is expected, which is highly characteristic.
o Signal: A singlet (s).

o Expected Chemical Shift (3): Approximately -76 to -78 ppm (relative to CFCls at O ppm).
This range is characteristic for trifluoromethyl ketones.[6]

Synthesis and Application in Heterocyclic
Chemistry

1-Chloro-3,3,3-trifluoroacetone is a synthetic intermediate, not a naturally occurring
compound. Its preparation is a key step for its subsequent use as a building block.

General Synthetic Approach

The compound is typically prepared through the halogen exchange (fluorination) of more
readily available polychlorinated precursors. For instance, it can be synthesized via the
catalytic fluorination of 1,1,1,3-tetrachloroacetone. This method is advantageous for industrial-

scale production.

Application Protocol: Hantzsch Thiazole Synthesis

A primary application of 1-Chloro-3,3,3-trifluoroacetone is in the construction of
trifluoromethyl-substituted heterocycles, which are prevalent motifs in pharmaceuticals and
agrochemicals.[7] Its bifunctional nature (an electrophilic carbonyl and a displaceable chlorine)
makes it an ideal substrate for condensation reactions with dinucleophiles. A prime example is
the Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.
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This protocol describes a representative procedure based on the known reactivity of a-
haloketones with thiourea.

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or
isopropanol.

» Reagent Addition: Add 1-Chloro-3,3,3-trifluoroacetone (1.0 equivalent) to the stirred
suspension at room temperature.

o Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by
Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 2-4
hours.

o Workup: After cooling to room temperature, neutralize the reaction mixture with a mild base,
such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will precipitate
the product.

« |solation and Purification: Collect the solid product by vacuum filtration. Wash the solid with
cold water to remove any inorganic salts. The crude product can be further purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4-
(trifluoromethyl)thiazole.

The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the
stabilization of the charged intermediates. The initial step is a nucleophilic attack of the sulfur
atom of thiourea on the electrophilic carbonyl carbon of the ketone. This is followed by an
intramolecular cyclization where a nitrogen atom displaces the chloride, forming the thiazole
ring. The final step is a dehydration to yield the aromatic heterocycle. Heating is necessary to
overcome the activation energy for the cyclization and dehydration steps.

1-Chloro-3,3,3-rifluoroacetone
+ Thiourea
+ Ethanol (Solvent)

Click to download full resolution via product page
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Caption: Workflow for the Hantzsch synthesis of a trifluoromethyl-thiazole.

Safety, Handling, and Disposal

As a reactive and halogenated compound, 1-Chloro-3,3,3-trifluoroacetone requires careful
handling to mitigate risks.

Hazard Summary

o Flammability: Flammable liquid and vapor.[2]
o Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

e Irritation: Causes skin and serious eye irritation.[2]

Handling and Storage Protocol

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily
accessible.

o Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles and a face shield.
o Hand Protection: Use chemically resistant gloves (e.qg., butyl rubber or Viton).
o Body Protection: Wear a flame-retardant lab coat.

o Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or
argon). Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from
heat, sparks, and open flames. Recommended storage is at 2-8 °C.[1][5]

Disposal Protocol

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

o Waste Classification: This material is considered hazardous waste.
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e Collection: Collect all waste containing 1-Chloro-3,3,3-trifluoroacetone in a designated,
properly labeled, sealed container for hazardous chemical waste.

» Disposal Route: Do not dispose of down the drain. The waste must be handled by a licensed
professional waste disposal service, typically via incineration.

Waste Generated
(e.g., unused reagent, reaction quench)

Collect in a labeled,
sealed hazardous waste container

l

Store temporarily in a
ventilated, designated area

'

:

Arrange for pickup by
licensed hazardous waste contractor

Click to download full resolution via product page

Caption: Decision workflow for the proper disposal of chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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